molecular formula C17H15Cl2N3O2S2 B3410464 (2,5-Dichlorothiophen-3-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897469-30-6

(2,5-Dichlorothiophen-3-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B3410464
CAS RN: 897469-30-6
M. Wt: 428.4 g/mol
InChI Key: DKQYUCAOVWVQDU-UHFFFAOYSA-N
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Description

“(2,5-Dichlorothiophen-3-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is a chemical compound that has been studied for its potential anticancer activity . It has shown a broad spectrum of cytotoxic activity against various human cancer cell lines .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of 3-(2,5-dichlorothiophen-3-yl)-5-aryl-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized either by the reaction of (E)-3-aryl-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-ones with thiosemicarbazide or by one-pot reaction of 3-acetyl-2,5-dichlorothiophene with the corresponding aldehyde and thiosemicarbazide .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by various techniques such as IR, 1H-NMR, 13C-NMR, DEPT-135, and mass spectrometry analysis (MS) .

Scientific Research Applications

Cytotoxic Activity Assessment

This compound has been used in the synthesis of 2-methoxypyridine-3-carbonitrile derivatives, which were screened for their in vitro cytotoxicity activities against three cancer cell lines; namely, those of the liver (line HepG2), prostate (line DU145) and breast (line MBA-MB-231). Some of these compounds exhibited promising antiproliferative effects .

Structure-Activity Relationship Studies

The compound has been used in structure-activity relationship studies. These studies help to understand the relationship between the chemical structure of a molecule and its biological activity .

Synthesis of Pyrazole Derivatives

This compound has been used in the synthesis of 3-(2,5-dichlorothiophen-3-yl)-5-arylpyrazole-1-carbothioamides and their thiazole derivatives. These derivatives have shown a variety of biologically active properties .

Antimicrobial Activity

Some of the synthesized pyrazole derivatives have shown moderate activity against Bacillus subtilis and Penicillium fimorum .

Antioxidant Activity

The synthesized pyrazole derivatives have also been evaluated for their antioxidant activities. Some of these compounds showed good to excellent antioxidant activity compared with the control (ascorbic acid) .

Molecular Docking Studies

The synthesized compounds have been used in molecular docking studies with cytochrome P450 14 alpha-sterol demethylase (CYP51) to evaluate their potential as drugs .

Future Directions

The future directions for the study of “(2,5-Dichlorothiophen-3-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” could involve further investigation of its anticancer activity and potential applications in cancer therapy . Additionally, more studies are needed to understand its mechanism of action and to evaluate its safety and efficacy in preclinical and clinical settings.

properties

IUPAC Name

(2,5-dichlorothiophen-3-yl)-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O2S2/c1-24-10-2-3-12-13(8-10)25-17(20-12)22-6-4-21(5-7-22)16(23)11-9-14(18)26-15(11)19/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQYUCAOVWVQDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=C(SC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dichlorothiophen-3-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2,5-Dichlorothiophen-3-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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(2,5-Dichlorothiophen-3-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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